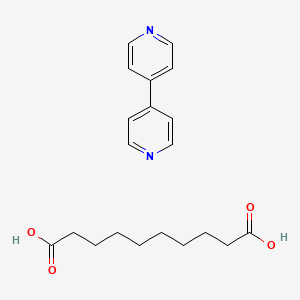
Decanedioic acid;4-pyridin-4-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decanedioic acid;4-pyridin-4-ylpyridine can be achieved through a multi-step process involving the reaction of decanedioic acid with 4-pyridin-4-ylpyridine. One common method involves the esterification of decanedioic acid with 4-pyridin-4-ylpyridine in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Decanedioic acid;4-pyridin-4-ylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyridine rings in the compound can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Decanedioic acid;4-pyridin-4-ylpyridine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of complex molecules and polymers.
Biology: It can be employed in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of decanedioic acid;4-pyridin-4-ylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or act as an agonist or antagonist at receptor sites .
Comparison with Similar Compounds
Similar Compounds
Decanedioic acid: A dicarboxylic acid used in the production of polymers and plasticizers.
4-pyridin-4-ylpyridine: A heterocyclic compound with applications in organic synthesis and medicinal chemistry.
Uniqueness
Decanedioic acid;4-pyridin-4-ylpyridine is unique due to its combination of structural features from both decanedioic acid and 4-pyridin-4-ylpyridine.
Properties
CAS No. |
549507-56-4 |
|---|---|
Molecular Formula |
C20H26N2O4 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
decanedioic acid;4-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H8N2.C10H18O4/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-8H;1-8H2,(H,11,12)(H,13,14) |
InChI Key |
BNDXXYBIKZTFTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC=NC=C2.C(CCCCC(=O)O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


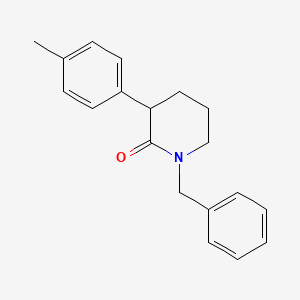
![8-Bromo-4-methyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one](/img/structure/B14220501.png)
![2-[4-(Benzyloxy)phenyl]ethyl hexadecanoate](/img/structure/B14220510.png)
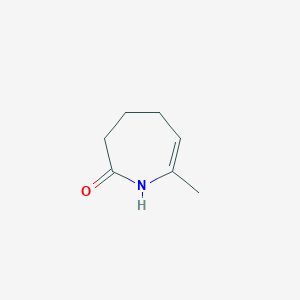
![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]benzenesulfonamide](/img/structure/B14220518.png)
![[2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazol-5-yl]methanol](/img/structure/B14220519.png)



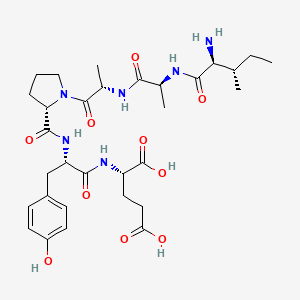
![Carbamic acid, [1-(2-propenyl)heptyl]-, phenylmethyl ester](/img/structure/B14220548.png)
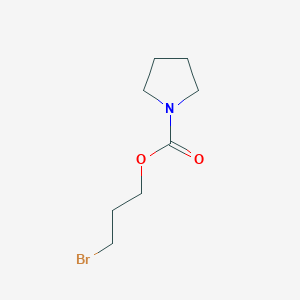
![N-[3-(1-hydroxyethyl)phenyl]-4-methylbenzamide](/img/structure/B14220566.png)

